(R)-3-Aminobutan-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H9NO |
|---|---|
Molecular Weight |
87.12 g/mol |
IUPAC Name |
(3R)-3-aminobutan-2-one |
InChI |
InChI=1S/C4H9NO/c1-3(5)4(2)6/h3H,5H2,1-2H3/t3-/m1/s1 |
InChI Key |
OLYWGXUJESDUAC-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@H](C(=O)C)N |
Canonical SMILES |
CC(C(=O)C)N |
Origin of Product |
United States |
Advanced Methodologies for the Stereoselective Synthesis of R 3 Aminobutan 2 One
Enantioselective Catalytic Approaches
Asymmetric Hydrogenation and Reduction Strategies for Precursors to (R)-3-Aminobutan-2-one
Asymmetric hydrogenation and reduction of suitable prochiral precursors represent a powerful strategy for accessing this compound. These methods typically involve the use of chiral metal catalysts to control the stereochemical outcome of the reaction.
One common approach is the asymmetric reduction of β-amino ketones. Chiral catalysts, such as those derived from rhodium or ruthenium complexed with chiral ligands like BINAP, can facilitate the stereoselective reduction of the keto group to the corresponding alcohol with high enantioselectivity, often exceeding 95% enantiomeric excess (ee). The reaction is typically performed under a hydrogen atmosphere at pressures ranging from 1 to 10 atm and temperatures between 0 and 50°C, using solvents like ethanol (B145695) or methanol. For instance, the reduction of a suitable β-amino ketone using a chiral reducing agent like a CBS catalyst can yield the desired amino alcohol precursor.
Another strategy involves the asymmetric hydrogenation of β-(acylamino)acrylates. Nickel-catalyzed asymmetric hydrogenation has been shown to be effective, affording chiral β-amino acid derivatives with excellent yields (95–99%) and enantioselectivities (97–99% ee). researchgate.net This method has demonstrated high enantioselectivities for both β-alkyl and β-aryl substituted substrates. researchgate.net The resulting β-amino acid derivatives can then be converted to this compound through further synthetic steps.
| Precursor Type | Catalyst/Reagent | Key Features | Reported Enantioselectivity (ee) |
|---|---|---|---|
| β-Amino Ketones | Chiral Rhodium or Ruthenium complexes (e.g., with BINAP) | Hydrogen atmosphere, controlled pressure and temperature. | >95% |
| β-(Acylamino)acrylates | Nickel-Binapine system | High yields and enantioselectivities for various substrates. | 97–99% researchgate.net |
| β-Ketoesters | Carbonyl reductases from Lactobacillus fermentum | Biocatalytic approach with high enantiomeric excess. | >95% |
Organocatalytic Enantioselective Transformations Leading to this compound
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. These catalysts, which are small organic molecules, can promote highly enantioselective transformations.
One notable organocatalytic approach involves the use of bifunctional catalysts. For example, a chiral bifunctional iminophosphorane superbase organocatalyst has been developed for challenging enantioselective reactions, such as the nitro-Mannich reaction of ketimines. acs.org While not directly producing this compound, this methodology demonstrates the potential of organocatalysis in constructing chiral C-N bonds, a key feature of the target molecule.
Another relevant strategy is the organocatalytic asymmetric oxyamination of aldehydes. This approach has been successfully applied to the synthesis of (R)-(−)-complanine, a marine natural product, where an organocatalytic O-nitrosoaldol reaction was the key chirality-inducing step. beilstein-journals.org This highlights the ability of organocatalysts to introduce both oxygen and nitrogen functionalities with high stereocontrol, a transformation that could be adapted for the synthesis of this compound precursors.
Furthermore, isothiourea organocatalysts have been employed in enantioselective [2+2] cycloaddition reactions to form β-lactones, which can then be converted to various derivatives. mdpi.com This demonstrates the versatility of organocatalysis in creating complex chiral scaffolds from simple starting materials.
Metal-Catalyzed Asymmetric C-N Bond Formations to Access this compound
The direct formation of a C-N bond in an asymmetric fashion is a highly desirable and atom-economical approach to chiral amines. Transition metal catalysis plays a pivotal role in this area.
Rhodium and iridium-catalyzed direct C-H amination reactions using organic azides as the nitrogen source have been developed. nih.gov This method allows for the formation of C-N bonds by activating C-H bonds, offering a more direct route compared to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov While this has been primarily demonstrated for C(sp²)-H bonds, extensions to C(sp³)-H bonds have been realized, which is relevant for the synthesis of this compound. nih.gov
Palladium-catalyzed cross-coupling reactions are another established method for C-N bond formation, although they often require anhydrous conditions. The development of new ligands and catalytic systems continues to expand the scope and mildness of these reactions.
Chemoenzymatic and Biocatalytic Pathways to this compound
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite stereoselectivity, making them ideal for the synthesis of enantiopure compounds like this compound.
Enzyme-Mediated Kinetic Resolution of Racemic 3-Aminobutan-2-one (B1622711) Derivatives
Kinetic resolution is a widely used enzymatic method to separate enantiomers from a racemic mixture. This process relies on an enzyme that selectively reacts with one enantiomer, leaving the other unreacted and thus enriched.
Lipases are commonly employed for the kinetic resolution of racemic amines and their derivatives. mdpi.com For instance, lipase (B570770) B from Candida antarctica (CAL-B) has been used for the enantioselective N-acylation of racemic β-amino esters. u-szeged.hu This method can provide optically pure enantiomers with high conversion rates. researchgate.net However, a significant drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is only 50%. mdpi-res.com
Transaminases (TAs) are another class of enzymes utilized for kinetic resolution. They can selectively deaminate one enantiomer of a racemic amine, yielding the corresponding ketone and the desired enantiopure amine. mdpi.com
| Enzyme Class | Reaction Type | Key Features | Limitation |
|---|---|---|---|
| Lipases (e.g., CAL-B) | Enantioselective N-acylation | High conversion and enantioselectivity for β-amino esters. u-szeged.huresearchgate.net | Maximum theoretical yield of 50%. mdpi-res.com |
| Transaminases (TAs) | Enantioselective deamination | Separates racemic amines by converting one enantiomer to a ketone. mdpi.com | Maximum theoretical yield of 50%. mdpi-res.com |
Biotransformations and Whole-Cell Catalysis for Enantiopure this compound
To overcome the 50% yield limitation of kinetic resolution, deracemization and asymmetric synthesis using biocatalysts are increasingly employed. These methods can theoretically achieve 100% conversion to the desired enantiomer.
Amine dehydrogenases (AmDHs) have shown great promise in the asymmetric synthesis of chiral amines. frontiersin.orgresearchgate.net These enzymes can catalyze the reductive amination of a prochiral ketone, such as a precursor to 3-aminobutan-2-one, to the corresponding chiral amine with high enantioselectivity. researchgate.net For example, AmDHs from various microbial sources have been used for the synthesis of small chiral amines and amino alcohols with conversions up to 97.1% and excellent enantiomeric excess. frontiersin.orgwhiterose.ac.uk Protein engineering and directed evolution have been used to improve the activity and substrate scope of AmDHs for the synthesis of chiral amino alcohols. nih.gov
Transaminases are also pivotal in asymmetric synthesis. They can convert a prochiral ketone into a chiral amine using an amino donor. wits.ac.za A chemoenzymatic approach using a transaminase has been developed for the synthesis of (R)-3-aminobutan-1-ol, a related and valuable chiral intermediate. googleapis.comgoogle.com A patent describes a biological preparation method for R-3-aminobutanol using a recombinant D-transaminase, achieving a conversion rate of over 97% and a product yield greater than 87%. google.com
Whole-cell catalysis, which utilizes entire microbial cells as the catalyst, offers several advantages, including the in-situ regeneration of expensive cofactors like NAD(P)H. frontiersin.org This approach simplifies the process and reduces costs. For instance, E. coli cells expressing an engineered amine dehydrogenase have been used for the biosynthesis of chiral amino alcohols. nih.gov
| Enzyme/System | Reaction Type | Substrate Example | Key Advantages | Reported Performance |
|---|---|---|---|---|
| Amine Dehydrogenases (AmDHs) | Asymmetric Reductive Amination | Prochiral ketones | High enantioselectivity, potential for 100% theoretical yield. frontiersin.orgresearchgate.netresearchgate.net | Up to 97.1% conversion, >99% ee. frontiersin.orgwhiterose.ac.uk |
| Transaminases (TAs) | Asymmetric Synthesis | Prochiral ketones | High enantioselectivity, can be used in chemoenzymatic cascades. wits.ac.zagoogleapis.com | >97% conversion, >87% yield. google.com |
| Whole-Cell Catalysis (e.g., recombinant E. coli) | Asymmetric Reductive Amination | α-hydroxy ketones | In-situ cofactor regeneration, simplified process. nih.gov | High conversion and enantioselectivity. nih.gov |
Chiral Auxiliary-Guided Diastereoselective Synthesis of this compound
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. nrochemistry.com After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. nrochemistry.com This strategy has been applied to the synthesis of this compound through various reactions.
Aldol (B89426) Reactions: The aldol reaction involves the addition of an enol or enolate to a carbonyl compound, forming a β-hydroxy carbonyl compound. nrochemistry.compressbooks.pub When a chiral auxiliary is employed, the reaction can proceed diastereoselectively. For instance, a chiral auxiliary can be attached to the enolate component, directing the incoming electrophile to a specific face of the molecule. While direct examples for the synthesis of this compound are not prevalent in the provided search results, the principle of using chiral auxiliaries in aldol reactions is well-established for creating stereocenters. nrochemistry.com
Mannich Reactions: The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound to produce a β-amino carbonyl compound, known as a Mannich base. wikipedia.orgadichemistry.comnumberanalytics.com This reaction is highly relevant for the synthesis of aminoketones. The use of a chiral amine as the auxiliary can induce diastereoselectivity in the formation of the new stereocenter. numberanalytics.com The mechanism involves the formation of a chiral iminium ion, which is then attacked by the enolate. adichemistry.com The stereochemistry of the final product is influenced by the facial bias imposed by the chiral auxiliary during the nucleophilic attack.
For example, the reaction of a ketone with formaldehyde (B43269) and a chiral amine, such as (S)-α-phenylethylamine, can lead to the formation of a diastereomeric mixture of β-amino ketones. harvard.edu The ratio of the diastereomers is dependent on the specific reaction conditions and the nature of the substrates and auxiliary. Subsequent removal of the chiral auxiliary would yield the desired enantiomer of the aminoketone.
Intramolecular asymmetric induction involves the transfer of chirality from an existing stereocenter within the substrate molecule to a newly formed stereocenter. In the context of synthesizing this compound, this could be achieved by starting with a chiral precursor that already contains a stereocenter in a suitable position to influence the formation of the amine-bearing carbon.
One conceptual approach is the intramolecular asymmetric reductive amination of a precursor containing a keto group and a chiral directing group. For instance, a substrate with a chiral alcohol or another functional group at a different position could guide the stereochemical outcome of the amination reaction. While specific examples leading directly to this compound are not detailed in the provided search results, the development of a ruthenium-based transfer hydrogenation catalyst for the intramolecular asymmetric reductive amination of a dialkyl ketone with an aliphatic amine to form a chiral diazepane highlights the potential of this strategy. researchgate.net
Diastereomeric Resolution Techniques for 3-Aminobutan-2-one Enantiomers
Resolution is a widely used industrial method for separating enantiomers from a racemic mixture. smolecule.compageplace.de This approach involves converting the enantiomers into a mixture of diastereomers, which have different physical properties and can therefore be separated.
This is a traditional and effective method for resolving racemic amines. smolecule.com The process involves reacting the racemic 3-aminobutan-2-one with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a mixture of diastereomeric salts. Due to their different physical properties, such as solubility, these salts can be separated by fractional crystallization. smolecule.com
Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. google.com For example, reacting racemic 3-aminobutan-2-one with L-(+)-tartaric acid would produce two diastereomeric salts: this compound-L-tartrate and (S)-3-aminobutan-2-one-L-tartrate. By carefully selecting the solvent and controlling the crystallization conditions, one of the diastereomeric salts can be selectively precipitated. researchgate.net After separation, the desired enantiomer can be recovered by treating the salt with a base to neutralize the chiral acid. A significant drawback of this method is that the maximum theoretical yield for the desired enantiomer is 50%. vcu.edu
| Resolving Agent | Application | Reference |
| L-(+)-Tartaric acid | Resolution of racemic 1-(α-aminobenzyl)-2-naphthols | researchgate.net |
| (S)-Mandelic acid | Resolution of (R,S)-3-amino-1-butanol | google.com |
| (S)-Lysine | Resolution of ibuprofen | sciencenet.cn |
Chromatographic methods offer an alternative for separating enantiomers, particularly for analytical purposes and smaller-scale preparations. pageplace.de This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound or its precursor.
The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. This results in different retention times for the two enantiomers, allowing for their separation. For the separation of amine-containing compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. For example, cellulose tris(3,5-dimethylphenylcarbamate) is a common chiral stationary phase used for the separation of various racemates. nih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like an alcohol, is crucial for achieving good separation. nih.gov
While direct chromatographic resolution of 3-aminobutan-2-one is not explicitly detailed, the separation of its precursors or structurally similar compounds demonstrates the feasibility of this approach. nih.gov
| Chromatographic Method | Chiral Stationary Phase (Example) | Application | Reference |
| Chiral High-Performance Liquid Chromatography (HPLC) | Chiralpak IA-3 | Separation of enantiomers of (2R,3S)-3-aminobutan-2-ol | |
| Continuous Multicolumn Chromatography (SMB, VARICOL) | Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD) | Separation of aminoglutethimide (B1683760) enantiomers | nih.gov |
Advanced Spectroscopic and Chromatographic Techniques for the Stereochemical Characterization of R 3 Aminobutan 2 One
Chiroptical Spectroscopic Methods for Absolute Configuration Determination
Chiroptical spectroscopic techniques are powerful non-destructive methods that provide information about the three-dimensional arrangement of atoms in a chiral molecule. These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light.
Circular Dichroism (CD) Spectroscopy Applied to (R)-3-Aminobutan-2-one and its Derivatives
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, is highly sensitive to the stereochemistry of the molecule. For this compound, the electronic transitions associated with the carbonyl chromophore and the amino group are the primary contributors to the CD spectrum.
The application of CD spectroscopy to determine the absolute configuration of this compound often involves comparing the experimentally obtained spectrum with that of a known standard or with spectra predicted by quantum mechanical calculations. Derivatization of the amino group can sometimes enhance the chiroptical response, leading to more defined CD signals.
Vibrational Circular Dichroism (VCD) and Computational Correlations
Vibrational Circular Dichroism (VCD) is an analogous technique to CD but operates in the infrared region of the electromagnetic spectrum, measuring the differential absorption of left and right circularly polarized infrared radiation by vibrational transitions. nih.gov VCD provides a rich source of stereochemical information as it probes the chirality of the entire molecular framework through its vibrational modes.
A significant advantage of VCD is the ability to correlate experimental spectra with theoretical predictions from quantum chemical calculations. nih.gov This computational approach is a powerful tool for the unambiguous assignment of the absolute configuration of molecules like this compound. nih.gov The process typically involves:
Conformational Search: Identifying all low-energy conformations of the molecule.
Quantum Chemical Calculations: Calculating the VCD spectrum for each stable conformer.
Spectral Averaging: Generating a population-weighted average spectrum.
Comparison: Comparing the calculated spectrum with the experimental VCD spectrum.
A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. While standard NMR techniques cannot distinguish between enantiomers, the use of chiral auxiliary agents can induce diastereomeric environments, leading to the differentiation of enantiomeric signals. nih.gov
Chiral Solvating Agents and Chiral Derivatizing Agents in NMR Analysis
Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.gov This interaction leads to different magnetic environments for the corresponding nuclei in the two enantiomers, resulting in separate signals in the NMR spectrum. nih.gov The separation of these signals allows for the quantification of the enantiomeric excess (e.e.). For this compound, CSAs with functionalities capable of interacting with the amino and keto groups, such as chiral acids or alcohols, are often employed. rsc.org
Chiral Derivatizing Agents (CDAs): CDAs react covalently with the analyte to form a stable pair of diastereomers. nih.govwikipedia.org These diastereomers have distinct physical and spectroscopic properties, including different chemical shifts in their NMR spectra. nih.gov The amino group of this compound is a common site for derivatization using reagents like Mosher's acid chloride or other chiral acylating agents. wikipedia.org The resulting diastereomeric amides can then be analyzed by NMR to determine the enantiomeric purity. researchgate.netnih.gov
| Agent Type | Interaction with Analyte | Nature of Diastereomeric Species | NMR Analysis |
| Chiral Solvating Agent (CSA) | Non-covalent, reversible | Transient complexes | Time-averaged spectrum showing separate signals for enantiomers |
| Chiral Derivatizing Agent (CDA) | Covalent, irreversible | Stable diastereomers | Distinct spectra for each diastereomer, allowing for integration |
Lanthanide Shift Reagents in NMR for Enantiomeric Excess Determination
Chiral Lanthanide Shift Reagents (CLSRs) are paramagnetic lanthanide complexes with chiral ligands. chemistnotes.com When added to a sample, they coordinate to Lewis basic sites in the analyte, such as the carbonyl oxygen and the amino nitrogen in this compound. amazonaws.com This coordination induces large changes in the chemical shifts of nearby protons. chemistnotes.com
Due to the chiral nature of the CLSR, the coordination complexes formed with the two enantiomers of the analyte are diastereomeric. chemistnotes.com This results in differential shifts for the corresponding protons in the two enantiomers, allowing for their resolution and quantification in the NMR spectrum. amazonaws.comnih.gov A commonly used CLSR is tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), often abbreviated as Eu(hfc)₃. chemistnotes.comamazonaws.com
Chromatographic Methods for Enantiomeric Excess and Purity Analysis
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for enantiomeric separation. mdpi.comnih.gov This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective in resolving racemic mixtures of β-aminoketones. nih.gov The choice of the mobile phase, which is often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving optimal separation. nih.gov In some cases, derivatization of the amino group can improve chromatographic performance and detectability. yakhak.org
Gas Chromatography (GC): Chiral GC is another valuable method for the enantiomeric analysis of volatile compounds. nih.gov Similar to HPLC, chiral GC columns employ a chiral stationary phase to achieve separation. For amines and ketones, derivatization is often necessary to improve volatility and chromatographic behavior. wiley.com Common derivatizing agents include trifluoroacetic anhydride (B1165640). The separation is based on the differential interactions between the derivatized enantiomers and the chiral stationary phase. nih.gov
Supercritical Fluid Chromatography (SFC): Chiral SFC is an increasingly popular technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It often provides faster separations and is considered a "greener" alternative to HPLC. For small, polar molecules like aminobutanone derivatives, chiral SFC can be a highly effective method for determining enantiomeric purity. vcu.edu
| Chromatographic Method | Stationary Phase | Mobile Phase | Typical Application for this compound |
| High-Performance Liquid Chromatography (HPLC) | Chiral Stationary Phase (e.g., polysaccharide-based) | n-Hexane/Isopropanol | Direct enantiomeric separation of the parent compound or its derivatives. |
| Gas Chromatography (GC) | Chiral Stationary Phase | Inert gas (e.g., Helium, Hydrogen) | Enantiomeric analysis after derivatization to increase volatility. |
| Supercritical Fluid Chromatography (SFC) | Chiral Stationary Phase | Supercritical CO₂ with modifiers | Rapid and efficient enantiomeric purity determination. |
Chiral Gas Chromatography (GC) Method Development for this compound
The enantioselective analysis of small, polar molecules like 3-aminobutan-2-one (B1622711) by Chiral Gas Chromatography (GC) presents unique challenges. The inherent low volatility and potential for thermal degradation of such compounds can complicate direct analysis. Furthermore, the small and relatively simple structure of 3-aminobutan-2-one may not provide sufficient interaction points for effective chiral recognition on many common stationary phases.
Research into analogous small chiral molecules, such as (R)-3-aminobutan-1-ol, has indicated that direct injection onto chiral GC columns, for instance those based on cyclodextrin, can be challenging. vcu.edu A common and effective strategy to overcome these limitations is through derivatization. This process involves chemically modifying the analyte to increase its volatility and enhance its interaction with the chiral stationary phase (CSP). By converting the primary amine and/or ketone functional groups into a less polar, more volatile derivative, chromatographic performance can be significantly improved.
The development of a robust chiral GC method would involve screening various chiral stationary phases and optimizing temperature programs. Cyclodextrin-based CSPs are often a starting point for such separations due to their ability to form transient diastereomeric inclusion complexes with the analyte.
Table 1: Representative Chiral GC Method Parameters for Derivatized Amines
| Parameter | Condition |
|---|---|
| Column | Cyclodextrin-based Chiral Capillary Column (e.g., Beta-DEX™, Gamma-DEX™) |
| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) or similar acylating agent |
| Injector Temperature | 200 - 250 °C |
| Oven Program | Initial Temp: 60-80°C, Ramp: 2-5 °C/min, Final Temp: 180-200°C |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Note: This table represents typical starting conditions for method development based on the analysis of similar chiral amines; specific parameters for this compound would require experimental optimization.
Chiral High-Performance Liquid Chromatography (HPLC) Separations of Enantiomers
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. However, similar to GC, the analysis of this compound can be hindered by the lack of a suitable chromophore, which is necessary for standard ultraviolet (UV) detection. vcu.edu To address this, derivatization is frequently employed to introduce a UV-active or fluorescent tag onto the molecule. This not only facilitates detection but can also enhance the stereochemical differences between the enantiomers, leading to better separation.
Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose phenylcarbamates, are highly effective for resolving a wide range of chiral compounds, including derivatized amines. yakhak.org The choice of the stationary phase, mobile phase composition, and the derivatizing agent are critical factors in developing a successful separation method. For instance, studies on the separation of 3-aminobutanol enantiomers have successfully utilized derivatization followed by analysis on a reversed-phase C18 column, demonstrating that even non-chiral columns can resolve enantiomers once they are converted into diastereomeric derivatives. google.com
When using a chiral stationary phase, the selection of the mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks.
Table 2: Illustrative Chiral HPLC Method Parameters for Derivatized this compound
| Parameter | Condition |
|---|---|
| Column | Polysaccharide-based CSP (e.g., Chiralpak® IA, Chiralcel® OD-H) |
| Derivatizing Agent | (R)-(+)-1-Phenylethanesulfonyl chloride or Nitrobenzoxadiazole (NBD) derivatives |
| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | Ambient (e.g., 25-30 °C) |
| Detection | UV (e.g., 254 nm) or Fluorescence (FL) |
Note: This table provides an example based on established methods for similar chiral amines and would require specific optimization for this compound. yakhak.orggoogle.com
Strategic Applications of R 3 Aminobutan 2 One As a Versatile Chiral Synthon
Role in the Total Synthesis of Stereochemically Complex Natural Products
The precise three-dimensional arrangement of atoms in natural products is often critical to their biological activity. Chiral synthons like (R)-3-Aminobutan-2-one are instrumental in controlling the stereochemistry during the synthesis of these complex molecules. Its bifunctional nature allows for a variety of chemical transformations, enabling its incorporation into diverse molecular architectures.
Contribution to Alkaloid Synthesis Pathways
While direct examples of this compound in alkaloid synthesis are not extensively documented in readily available literature, its structural motifs are found in related chiral amino alcohols which are key intermediates. For instance, the closely related (R)-3-aminobutanol is a crucial intermediate for the synthesis of the anti-AIDS drug Dolutegravir, which features a complex chiral structure. google.comgoogle.comgoogle.com The synthesis of such molecules often relies on the introduction of specific stereocenters, a role for which this compound is well-suited. The amino and keto functionalities can be manipulated to form the heterocyclic ring systems characteristic of many alkaloids.
Incorporation into Peptide and Peptidomimetic Scaffolds
Peptides and their mimics (peptidomimetics) are of significant interest in drug discovery. nih.govnih.gov Incorporating unnatural amino acids or their derivatives, such as structures derived from this compound, can confer unique properties to these molecules. These modifications can enhance stability against enzymatic degradation, improve bioavailability, and constrain the peptide into a bioactive conformation.
The amino group of this compound can be protected and the keto group can be reduced or otherwise modified to form a novel amino acid-like structure. This can then be incorporated into a peptide sequence using standard solid-phase or solution-phase peptide synthesis techniques. The resulting peptidomimetic would possess a unique side chain at the alpha-carbon, potentially influencing the secondary structure and receptor-binding affinity of the peptide. nih.gov
Table 1: Potential Modifications of this compound for Peptidomimetic Incorporation
| Modification Step | Resulting Structure | Potential Application in Peptidomimetics |
| Reduction of ketone | (R)-3-aminobutan-2-ol | Introduction of a hydroxyl group for further functionalization or hydrogen bonding. |
| Reductive amination | N-substituted (R)-3-aminobutan-2-amine | Creation of branched side chains to mimic specific amino acid residues. |
| Acylation of amine | N-acyl-(R)-3-aminobutan-2-one | Altering the electronic properties and steric bulk of the N-terminus. |
Precursor in the Assembly of Macrolide and Polyketide Architectures
Macrolides and polyketides are major classes of natural products with a wide range of biological activities, including antibiotic and anticancer properties. nih.govnih.gov Their synthesis often involves the iterative coupling of smaller building blocks. This compound can serve as a chiral precursor to introduce specific stereocenters into the growing polyketide chain.
The synthetic strategy could involve the conversion of the aminoketone into a suitable building block, for example, by protecting the amine and converting the ketone into a vinyl group or an alcohol. This modified synthon can then be used in aldol (B89426) reactions or other carbon-carbon bond-forming reactions that are central to polyketide synthesis. syr.edu The inherent chirality of the starting material ensures the stereochemical integrity of the newly formed stereocenters.
Development of Chiral Ligands and Organocatalysts from this compound
The development of catalysts for asymmetric reactions is a cornerstone of modern organic chemistry. researchgate.net The chiral scaffold of this compound makes it an attractive starting material for the synthesis of new chiral ligands and organocatalysts.
Synthesis of Chiral Ligands for Asymmetric Metal-Catalyzed Reactions
Chiral ligands coordinate to a metal center to create a chiral environment that can induce enantioselectivity in a variety of chemical transformations. rsc.orgnih.gov The amino group of this compound can be readily functionalized to introduce phosphine, amine, or other coordinating groups.
For example, reaction of the amino group with a phosphine-containing electrophile can yield a P,N-ligand. The ketone can also be modified to introduce a second coordinating atom, such as an oxygen or nitrogen, leading to the formation of bidentate or tridentate ligands. These ligands can then be complexed with transition metals like palladium, rhodium, or copper to catalyze a range of asymmetric reactions, including hydrogenations, cross-coupling reactions, and allylic alkylations.
Table 2: Examples of Asymmetric Reactions Catalyzed by Metal-Ligand Complexes
| Reaction Type | Metal | Potential Ligand Type from this compound |
| Asymmetric Hydrogenation | Rhodium, Ruthenium | P,N-ligands |
| Asymmetric Allylic Alkylation | Palladium | P,N-ligands, N,N-ligands |
| Asymmetric C-C Bond Formation | Various | N,O-ligands |
Design and Application of this compound-Derived Organocatalysts
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. mdpi.com this compound can be derivatized to create bifunctional organocatalysts that can activate both the nucleophile and the electrophile in a reaction.
For instance, the amino group can be converted into a thiourea (B124793) or a primary amine salt, which can act as a hydrogen-bond donor to activate an electrophile. The ketone functionality, or a derivative thereof, could potentially interact with the nucleophile. Such catalysts could be applied in a variety of reactions, including Michael additions, aldol reactions, and Mannich reactions, to produce enantiomerically enriched products. The modular nature of the synthesis allows for the tuning of the catalyst structure to optimize reactivity and selectivity for a specific transformation. nih.govfrontiersin.org
Intermediate in the Stereoselective Synthesis of Complex Organic Molecules
This compound is a valuable chiral building block in organic synthesis due to the presence of a stereocenter and two reactive functional groups, a ketone and an amine. This unique structure allows for a variety of chemical transformations to construct more complex, enantiomerically pure molecules. google.com The defined stereochemistry of this compound is crucial for its application in asymmetric synthesis, where the goal is to selectively produce a single stereoisomer of a target molecule.
The primary utility of this aminoketone lies in its role as a precursor to other chiral intermediates. For instance, the stereoselective reduction of the ketone functionality in this compound yields chiral amino alcohols, such as (2R,3R)-3-aminobutan-2-ol and (2R,3S)-3-aminobutan-2-ol. These resulting amino alcohols are themselves versatile intermediates in the synthesis of a wide range of biologically active compounds. The ability to control the stereochemical outcome of this reduction is a key aspect of its synthetic utility.
Furthermore, the amino group of this compound can be protected, allowing for selective reactions at the ketone carbonyl group. This strategy is fundamental in multi-step syntheses where chemoselectivity is required. The development of methodologies to prepare such amino carbonyl compounds is a significant area of interest in organic synthesis because of their broad applicability. google.com The dual functionality of this compound makes it a strategic starting material for creating molecules with multiple stereocenters, a common feature in many complex organic structures.
The synthesis of enantiomerically pure intermediates is a critical aspect of the pharmaceutical and agrochemical industries, as the biological activity of a molecule is often dependent on its stereochemistry. This compound and its derivatives serve as key intermediates in the preparation of various active compounds. vcu.edugoogleapis.com A common strategy involves the conversion of the aminoketone to a more stable or synthetically versatile intermediate, such as (R)-3-aminobutanol. google.comderpharmachemica.comgoogleapis.com
Several synthetic routes have been developed to produce these chiral intermediates with high optical purity. These can be broadly categorized into chemoenzymatic methods, asymmetric catalysis, and chiral resolution. acs.org
Chemoenzymatic Processes: These methods utilize enzymes, such as transaminases, to achieve high enantioselectivity under mild reaction conditions. For example, enantiomerically pure (R)-3-aminobutan-1-ol can be prepared by treating 4-hydroxybutan-2-one with an (R)-selective transaminase enzyme. google.com This approach is often favored for its environmental friendliness and high efficiency. derpharmachemica.com
Asymmetric Catalysis: This involves the use of chiral metal catalysts or organocatalysts to induce stereoselectivity. Asymmetric hydrogenation of prochiral imines is a direct and efficient method for preparing valuable α-chiral amines. vcu.edu For the synthesis of (R)-3-aminobutanol, methods involving the hydrogenation of a precursor using a ruthenium complex have been reported, although the cost of such catalysts can be a drawback for large-scale production.
Chiral Resolution: This classic method involves separating a racemic mixture of a precursor into its individual enantiomers. For instance, racemic 3-aminobutanol can be resolved using a chiral resolving agent like (S)-mandelic acid to isolate the desired (R)-enantiomer. googleapis.com
The table below summarizes some of the general strategies employed for the preparation of chiral amino alcohol intermediates derived from aminoketone precursors.
| Synthesis Strategy | Key Features | Example Precursor/Reagent | Typical Purity |
| Enzymatic Transamination | High enantioselectivity, mild conditions, environmentally friendly. derpharmachemica.comgoogle.com | 4-hydroxybutan-2-one with (R)-selective transaminase. google.com | >99% HPLC purity. |
| Asymmetric Hydrogenation | Direct conversion, efficient for certain substrates. vcu.edu | Ammoniation reduction of butanone alcohol with a chiral amine. googleapis.com | High purity and ee value. googleapis.com |
| Chemical Resolution | Applicable to racemic mixtures, well-established technique. | Racemic 3-aminobutanol with (S)-mandelic acid. googleapis.com | ee value up to 99.6%. |
| Multi-step Chemical Synthesis | Utilizes readily available starting materials, allows for large-scale production. google.com | (R)-3-aminobutyric acid followed by esterification, protection, reduction, and deprotection. google.com | >99% chemical and optical purity. google.com |
Contributions to Chiral Materials Science and Supramolecular Assembly
While specific, large-scale applications of this compound in materials science are not extensively documented, its inherent chirality and functional groups suggest significant potential in this field. Chiral molecules are fundamental to the development of advanced materials with unique optical, electronic, and recognition properties. mdpi.com The transfer of chirality from the molecular level to the macroscopic level can lead to the formation of complex, ordered structures. mdpi.com The presence of a stereocenter, a hydrogen-bond donor (the amine group), and a hydrogen-bond acceptor (the ketone group) in this compound makes it a candidate for designing and synthesizing novel chiral materials and supramolecular assemblies.
Enantioselective recognition, the ability of a chiral host molecule to preferentially bind to one enantiomer of a chiral guest molecule, is a critical process in various fields, including chemical sensing and separations. The development of synthetic receptors for chiral recognition is an active area of research. Chiral amines and their derivatives are often incorporated into host molecules to impart enantioselectivity.
The this compound motif could be integrated into larger molecular frameworks, such as macrocycles or polymers, to create chiral cavities or binding sites. The stereochemically defined arrangement of its functional groups could facilitate specific non-covalent interactions (e.g., hydrogen bonding, dipole-dipole interactions) with a chiral guest molecule. The effectiveness of such a system would depend on the complementary stereochemistry between the host and one of the guest enantiomers. For instance, supramolecular nanocapsules assembled from chiral building blocks have demonstrated extremely high chiral recognition of aromatic amines. While direct studies involving this compound are limited, the principles of supramolecular chemistry suggest its potential utility in creating similar enantioselective recognition systems.
Self-assembly is a process in which molecules spontaneously organize into ordered structures through non-covalent interactions. When the building blocks are chiral, this process can lead to the formation of supramolecular structures with a preferred handedness, such as helices, twists, or more complex three-dimensional architectures. rsc.org Supramolecular chirality is abundant in biological systems, like the double helix of DNA, and is essential for their function. mdpi.com
The incorporation of this compound into amphiphilic or other self-assembling molecules could direct the formation of chiral aggregates. The interplay of hydrogen bonding from its amine and ketone groups, along with other intermolecular forces, could lead to the formation of ordered one-, two-, or three-dimensional structures. The specific stereochemistry of the (R)-enantiomer would dictate the twist or helical sense of the resulting assembly. The study of how molecular chirality translates into supramolecular structure is a key aspect of modern materials science, and chiral synthons like this compound are the fundamental starting points for the rational design of such systems. rsc.org
Mechanistic Investigations of Chemical Transformations Involving R 3 Aminobutan 2 One
Stereoselective Nucleophilic Additions to the Carbonyl Moiety
Nucleophilic addition to the carbonyl group of (R)-3-aminobutan-2-one and its derivatives is a fundamental transformation that introduces a new stereocenter. The stereochemical outcome of such additions is governed by the inherent chirality of the starting material and can often be predicted and controlled by established stereochemical models.
The diastereoselectivity of nucleophilic additions to α-chiral carbonyl compounds is often rationalized by the Felkin-Ahn and Cram chelation models. The Felkin-Ahn model predicts the stereochemical outcome based on steric interactions in the transition state, where the largest substituent at the α-carbon orients itself perpendicular to the carbonyl group and anti to the incoming nucleophile. nih.govwikipedia.org For this compound, the relative sizes of the substituents (methyl vs. amino group) and the nature of the nucleophile and reaction conditions will dictate the preferred trajectory of nucleophilic attack.
In cases where the amino group is protected and capable of coordinating with a metal ion, the Cram chelation model becomes relevant. nih.gov This model postulates the formation of a rigid five-membered chelate ring involving the carbonyl oxygen, the α-amino nitrogen, and a Lewis acidic metal center. This chelation restricts the conformational freedom of the molecule, leading to a highly organized transition state where the nucleophile preferentially attacks from the less hindered face. The choice of protecting group on the nitrogen and the specific Lewis acid used can significantly influence the degree of chelation and, consequently, the diastereoselectivity of the addition. For instance, small protecting groups tend to favor chelation control, while bulky silyl (B83357) protecting groups often lead to non-chelation (Felkin-Ahn) products.
The diastereoselective reduction of the carbonyl group in this compound and related α-amino ketones is a well-studied example of stereoselective nucleophilic addition. The choice of reducing agent can have a profound impact on the stereochemical outcome, leading to either the syn or anti diastereomer of the corresponding β-amino alcohol.
| Reducing Agent | Diastereomeric Ratio (syn:anti) | Reference |
| Zinc borohydride (B1222165) | High syn selectivity | N/A |
| Sodium borohydride in the presence of CeCl3 | High syn selectivity | N/A |
| Diisobutylaluminium hydride (DIBAL-H) | High anti selectivity | N/A |
| Lithium tri-sec-butylborohydride (L-Selectride®) | High anti selectivity | N/A |
This table presents generalized outcomes for the reduction of N-protected α-amino ketones and may not represent specific experimental data for this compound.
Transformations Involving the Chiral α-Amino Stereocenter
The chiral α-amino stereocenter in this compound is susceptible to transformations that can either retain, invert, or racemize its configuration. The stereochemical integrity of this center is of paramount importance in asymmetric synthesis.
Epimerization at the α-carbon of carbonyl compounds is a common process that can occur under both acidic and basic conditions. The mechanism involves the formation of a planar enol or enolate intermediate, which is achiral. Subsequent reprotonation can occur from either face, leading to a mixture of enantiomers or epimers. youtube.com In the case of this compound, the presence of the adjacent amino group can influence the rate of enolization and, therefore, the propensity for epimerization. The stereochemical stability of α-amino ketones is a critical consideration in their synthesis and manipulation, as racemization can lead to a loss of enantiopurity. nih.gov
While epimerization is often an undesired side reaction, controlled transformations at the α-amino stereocenter are synthetically valuable. Stereoretentive substitution reactions, where the incoming nucleophile replaces a leaving group at the chiral center with retention of configuration, are particularly noteworthy. Recent advances in photoredox catalysis have enabled the stereoretentive cross-coupling of chiral amino acid derivatives, providing a pathway to α-amino ketones with preserved stereochemistry. nih.gov This approach avoids the formation of intermediates that are prone to racemization.
Rearrangement Reactions and Conformational Effects
Rearrangement reactions offer powerful strategies for the skeletal reorganization of molecules, often leading to the formation of complex structures from simpler precursors. The conformational preferences of this compound and its derivatives play a crucial role in directing the course of these rearrangements.
One notable rearrangement applicable to derivatives of α-amino ketones is the Neber rearrangement. wikipedia.org This reaction involves the conversion of a ketoxime O-sulfonate to an α-amino ketone. For this compound, this would entail the formation of the corresponding oxime, followed by conversion to a tosylate or other sulfonate ester. Treatment with a base would then induce a rearrangement via an azirine intermediate, which upon hydrolysis would yield an α-amino ketone. The stereochemical outcome of the Neber rearrangement is dependent on the geometry of the starting oxime and the reaction conditions.
The aza-Cope rearrangement is another powerful sigmatropic rearrangement that can be envisaged for derivatives of this compound. wikipedia.org Specifically, an N-allyl derivative could undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement. These rearrangements are often facilitated by the formation of an enol or enolate, and the stereochemical course is dictated by the preference for a chair-like transition state. The conformational biases of the starting material, influenced by the substituents on the nitrogen and the carbon backbone, would be critical in determining the stereoselectivity of the rearrangement. nih.gov
The conformational analysis of this compound is essential for understanding its reactivity. The relative orientation of the carbonyl group, the amino group, and the adjacent methyl groups will influence both steric and electronic effects. In the protonated form, intramolecular hydrogen bonding between the ammonium (B1175870) group and the carbonyl oxygen can lead to a more rigid conformation, which can, in turn, affect the stereochemical outcome of reactions.
Cyclization and Ring-Forming Reactions Utilizing this compound Scaffolds
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carbonyl group, makes it an excellent substrate for a variety of cyclization and ring-forming reactions to generate valuable heterocyclic structures.
The Paal-Knorr synthesis is a classic method for the preparation of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia (B1221849). wikipedia.orgalfa-chemistry.com While this compound itself is not a 1,4-dicarbonyl, it can be a precursor to intermediates that undergo Paal-Knorr type cyclizations. For example, reaction with a suitable three-carbon electrophile could generate a 1,4-dicarbonyl intermediate in situ, which would then cyclize to form a chiral pyrrole (B145914) derivative. The reaction mechanism involves the formation of an enamine, followed by intramolecular attack on the second carbonyl group and subsequent dehydration. uomustansiriyah.edu.iq
The synthesis of piperidinone and other nitrogen-containing heterocycles can also be achieved using this compound as a starting material. For instance, a Michael addition of the amino group to an α,β-unsaturated ester, followed by an intramolecular Dieckmann condensation, could lead to the formation of a substituted piperidinone. The stereochemistry of the starting material would be expected to influence the stereochemical outcome of the cyclization.
Furthermore, condensation of this compound with a 1,2-dicarbonyl compound can lead to the formation of dihydropyrazines, which can be subsequently oxidized to pyrazines. This reaction is a powerful tool for the synthesis of substituted pyrazine (B50134) rings, which are common motifs in natural products and pharmaceuticals.
Computational and Theoretical Approaches to R 3 Aminobutan 2 One Chemistry
Quantum Chemical Studies on Conformational Preferences and Energy Landscapes
The three-dimensional structure of a molecule is not static; rotation around single bonds gives rise to various spatial arrangements known as conformations. The collection of all possible conformations and their corresponding potential energies constitutes the molecule's energy landscape. Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for mapping these landscapes to identify the most stable, low-energy conformers that a molecule is likely to adopt. nih.gov
For (R)-3-Aminobutan-2-one, the primary source of conformational flexibility is the rotation around the C2-C3 bond. Different staggered and eclipsed orientations of the amino and methyl groups relative to the carbonyl group result in distinct conformers with varying energies. Computational studies can systematically explore these rotational possibilities to locate energy minima (stable conformers) and the transition states that connect them.
The process typically involves:
Initial Conformer Generation: A systematic or random search is performed to generate a wide range of possible starting geometries.
Geometry Optimization: Each starting geometry is optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d)) to find the nearest local energy minimum. nih.govnih.gov
Energy Calculation: Single-point energy calculations with higher levels of theory and larger basis sets are often performed on the optimized geometries to refine the relative energies of the conformers. nih.gov
These calculations reveal the most stable conformation, which is dictated by a balance of steric hindrance, intramolecular hydrogen bonding, and hyperconjugation effects. For this compound, a key interaction would be the potential for hydrogen bonding between the amino group and the carbonyl oxygen, which could stabilize certain conformations.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT This table is illustrative and provides representative data for the types of results generated in a computational conformational analysis.
| Conformer | Description of Dihedral Angle (O=C2-C3-N) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Conf-1 (Global Minimum) | Gauche (~60°) | 0.00 | 75.2 |
| Conf-2 | Anti (~180°) | 1.15 | 15.5 |
| Conf-3 | Gauche (~-60°) | 1.50 | 9.3 |
Elucidation of Reaction Mechanisms and Transition State Structures
Computational chemistry provides a virtual window into the dynamics of chemical reactions, allowing for the step-by-step mapping of reaction pathways. This involves identifying all reactants, intermediates, products, and, most importantly, the high-energy transition state structures that connect them. rsc.org A transition state is a fleeting arrangement of atoms at the peak of an energy barrier that cannot be isolated experimentally but is the critical point that determines the rate of a reaction. youtube.commasterorganicchemistry.com
For reactions involving this compound, such as its reduction to 3-aminobutan-2-ol (B1581441) or its participation in Mannich-type reactions, computational methods can be used to:
Locate Transition States: Algorithms are used to find the first-order saddle point on the potential energy surface corresponding to the transition state.
Verify Transition States: Frequency calculations are performed to confirm that the structure is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Construct Reaction Energy Profiles: By calculating the relative free energies of all species along the reaction pathway, an energy profile can be constructed. This profile visualizes the energy barriers (activation energies) that must be overcome for the reaction to proceed.
For instance, in the asymmetric reduction of the ketone, theoretical calculations could model the approach of a hydride reagent to either face of the carbonyl group, elucidating the structural and electronic factors that favor one pathway over the other. rsc.org
Table 2: Illustrative Reaction Profile for a Hypothetical Reaction of this compound This table represents a typical energy profile calculated for a multi-step reaction mechanism.
| Species | Description | Relative Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactants | This compound + Reagent | 0.00 |
| TS1 | First Transition State | +18.5 |
| Intermediate | Reaction Intermediate | -5.2 |
| TS2 | Second Transition State | +12.3 |
| Products | Final Products | -15.8 |
Computational Prediction of Enantioselectivity and Stereochemical Outcomes
One of the most powerful applications of computational chemistry is the prediction of enantioselectivity in asymmetric reactions. rsc.org The stereochemical outcome of a reaction is determined by the relative energy barriers of the competing pathways leading to the different stereoisomers. The difference in the free energies of activation (ΔΔG‡) for the formation of the (R) and (S) enantiomers (or diastereomers) is directly related to the enantiomeric or diastereomeric ratio of the products. tudelft.nl
This is particularly relevant for enzymatic reactions, such as the synthesis of chiral amines using imine reductases (IREDs) or transaminases. nih.gov Computational models of the enzyme's active site, including the substrate (this compound or its corresponding imine), the cofactor (e.g., NADPH), and key amino acid residues, can be constructed. By calculating the transition state energies for the formation of both possible product stereoisomers, a quantitative prediction of the enantiomeric excess (ee) can be made.
The typical computational workflow involves:
Building a model of the enzyme active site with the substrate bound in two different orientations, one leading to the (R)-product and the other to the (S)-product.
Performing geometry optimization on these diastereomeric transition state complexes.
Calculating the free energies to determine ΔΔG‡ = ΔG‡(major) - ΔG‡(minor).
Using this energy difference to predict the enantiomeric ratio.
These predictive models are invaluable for understanding the origins of stereoselectivity and for guiding protein engineering efforts to create enzymes with improved or inverted selectivity. nih.govnih.gov
Table 3: Example Calculation for Predicting Enantioselectivity This table illustrates how the calculated energy difference between two transition states is used to predict the stereochemical outcome of a reaction.
| Parameter | Pathway to (R)-Product | Pathway to (S)-Product | Difference/Prediction |
|---|---|---|---|
| Calculated ΔG‡ (kcal/mol) | 15.2 | 17.5 | ΔΔG‡ = 2.3 kcal/mol |
| Predicted Product Ratio (R:S) at 298 K | exp(-ΔΔG‡ / RT) | ~98 : 2 | |
| Predicted Enantiomeric Excess (ee) | ([Major] - [Minor]) / ([Major] + [Minor]) * 100% | ~96% ee (R) |
Molecular Modeling of Interactions with Biological Macromolecules
Understanding how a small molecule like this compound binds to a biological macromolecule, such as an enzyme or receptor, is crucial for fields like drug discovery and biocatalysis. Molecular modeling techniques, primarily molecular docking and molecular dynamics (MD) simulations, are used to investigate these binding mechanisms at an atomic level. nih.gov
Molecular Docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking algorithms place the ligand (e.g., this compound) into the binding site of a protein in numerous possible conformations and positions, using a scoring function to estimate the binding affinity for each pose. This allows for the identification of the most likely binding mode and the key non-covalent interactions—such as hydrogen bonds, electrostatic interactions, and van der Waals forces—that stabilize the complex.
Molecular Dynamics (MD) Simulations provide a dynamic view of the binding process. Starting from a docked pose, an MD simulation calculates the trajectory of atoms over time, revealing the flexibility of both the ligand and the protein. This can confirm the stability of a binding pose, identify conformational changes upon binding (induced fit), and map the pathways for ligand entry or exit from the active site. core.ac.uk
For this compound, these methods could be used to model its interaction with a transaminase, identifying which amino acid residues in the active site are responsible for holding the substrate in a specific orientation, thus ensuring a stereoselective reaction. nih.gov
Table 4: Hypothetical Docking Results for this compound in an Enzyme Active Site This table illustrates the types of specific molecular interactions identified through docking studies.
| Ligand Atom/Group | Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|---|
| Carbonyl Oxygen (C=O) | Tyr156 -OH | Hydrogen Bond | 2.8 |
| Amino Group (-NH2) | Asp222 -COO- | Hydrogen Bond / Salt Bridge | 2.9 |
| C4-Methyl Group | Trp110 | Hydrophobic (π-alkyl) | 3.8 |
| C1-Methyl Group | Val152, Leu89 | van der Waals | 3.5 - 4.0 |
Advanced Derivatization and Functionalization Strategies for R 3 Aminobutan 2 One
Selective Modifications of the Amino Group
The primary amino group in (R)-3-aminobutan-2-one is a key site for derivatization, enabling the formation of various amides, sulfonamides, and substituted amines. Such modifications are crucial for altering the compound's physical and chemical properties and for its incorporation into larger molecular frameworks.
Direct N-alkylation of primary amines with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products. A more controlled approach is reductive amination. nih.gov This method involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃].
For selective mono-N-alkylation of amino alcohols, a method utilizing chelation to 9-borabicyclononane (B1260311) (9-BBN) has been developed. organic-chemistry.org This strategy involves the formation of a stable chelate between the amino and hydroxyl groups and the boron reagent, which allows for the selective alkylation of the nitrogen atom. While this has been demonstrated on 1,3-amino alcohols, the principle could potentially be adapted for α-amino ketones where the carbonyl oxygen might participate in chelation.
The amino group of this compound can be readily acylated using various acylating agents such as acyl chlorides or acid anhydrides to form N-acyl derivatives. These reactions are typically carried out in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the hydrogen halide byproduct. This transformation is a common strategy for the protection of the amino group during subsequent reactions involving the carbonyl functionality. A general procedure for the N-acylation of unprotected amino acids involves the use of acyl chlorides in the presence of a base. researchgate.netnih.gov
Similarly, N-sulfonylation of the primary amine can be achieved by reacting this compound with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base. This reaction yields sulfonamides, which are important functional groups in medicinal chemistry and can also serve as protecting groups for the amine. The synthesis of N-sulfonyl derivatives is a well-established transformation in organic chemistry. beilstein-journals.orgresearchgate.net
Transformations of the Carbonyl Group: Reductions, Oxidations, and Nucleophilic Additions
The carbonyl group of this compound is an electrophilic center that can undergo a variety of transformations, including reduction to an alcohol, oxidation, and nucleophilic addition reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.gov
The reduction of the ketone functionality in α-amino ketones leads to the formation of β-amino alcohols. nih.gov The stereochemical outcome of this reduction is of significant interest. The reduction of 3-aminobutan-2-one (B1622711) with reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can yield the corresponding 3-aminobutan-2-ol (B1581441). smolecule.com The diastereoselectivity of the reduction of chiral α-amino ketones can be influenced by the choice of reducing agent and reaction conditions. acs.orgacs.org Chelation control, where the reducing agent coordinates to both the carbonyl oxygen and the amino group, can lead to high diastereoselectivity. uvic.ca For N-protected α-amino ketones, Felkin-Anh models can often predict the stereochemical outcome of the reduction. acs.org
The oxidation of α-amino ketones can be a complex transformation. Under certain conditions, oxidative cleavage of the C-C bond between the carbonyl and the carbon bearing the amino group can occur. Alternatively, if the nitrogen is appropriately substituted, oxidation reactions might lead to the formation of α-dicarbonyl compounds or other rearranged products. The specific outcome is highly dependent on the oxidizing agent and the substrate.
The carbonyl carbon is susceptible to attack by a wide range of nucleophiles. These reactions are fundamental for carbon-carbon bond formation.
Grignard and Organolithium Reagents: The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), to the carbonyl group results in the formation of tertiary alcohols after acidic workup. askthenerd.comlibretexts.orglumenlearning.com The stereoselectivity of these additions to chiral α-amino ketones can often be predicted by the Cram chelation model, where the organometallic reagent coordinates to both the carbonyl oxygen and the amino group, leading to preferential attack from one face of the carbonyl. libretexts.orgnih.govresearchgate.net
Wittig Reaction: The Wittig reaction provides a method for the conversion of the carbonyl group into a carbon-carbon double bond. youtube.comgoogle.com This reaction involves a phosphonium (B103445) ylide and typically proceeds with high regioselectivity. The reaction of this compound with a Wittig reagent would yield a chiral allylic amine.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt to the carbonyl group leads to the formation of a cyanohydrin. masterorganicchemistry.com This reaction introduces a new stereocenter, and the resulting α-amino-β-hydroxy nitrile can be a precursor to other functional groups, such as α-hydroxy acids and β-amino alcohols. libretexts.orglibretexts.org
Functionalization at the Methyl and Methylene (B1212753) Positions
Functionalization at the carbon atoms adjacent to the carbonyl group (the α-positions) is a cornerstone of carbonyl chemistry, proceeding through the formation of enols or enolates. masterorganicchemistry.combham.ac.ukpitt.edu For this compound, this refers to the methyl group (C1) and the methylene group (C4 is not adjacent to the carbonyl). However, the primary focus is on the α-methylene group, as the protons on this carbon are significantly more acidic due to their proximity to the carbonyl group.
To achieve selective functionalization at the α-position, it is often necessary to first protect the amino group (e.g., via N-acylation) to prevent its interference as a nucleophile or a base.
Upon protection of the amino group, the resulting N-protected this compound can be deprotonated at the α-methylene position using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles. masterorganicchemistry.com
α-Alkylation: Reaction of the enolate with an alkyl halide leads to the formation of a new carbon-carbon bond at the α-position.
α-Halogenation: The enolate can also react with electrophilic halogen sources (e.g., Br₂) to introduce a halogen atom at the α-position.
The regioselectivity of enolate formation (at the methyl vs. the methylene group) can be controlled by the reaction conditions. Kinetically controlled deprotonation (using a strong, hindered base at low temperature) typically favors the formation of the less substituted enolate (from the methyl group), while thermodynamically controlled conditions (using a weaker base at higher temperatures) favor the more substituted enolate (from the methylene group). pitt.edu
Isolation, Purification, and Scale Up Methodologies for R 3 Aminobutan 2 One
Optimized Crystallization and Recrystallization Protocols
Achieving high purity for chiral small molecules like (R)-3-Aminobutan-2-one often involves crystallization, either of the final product or of a diastereomeric salt intermediate. While specific crystallization protocols for this compound are not extensively detailed in publicly available literature, standard methods for chiral amine resolution can be applied. A common and effective strategy is diastereomeric salt resolution. This technique involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts.
These diastereomers possess different physical properties, most notably different solubility profiles in various solvents. This solubility difference allows for their separation by fractional crystallization. In a typical process, the mixture of diastereomeric salts is dissolved in a suitable solvent system, and conditions are adjusted (e.g., by cooling or slow evaporation) to induce the crystallization of the less soluble salt, leaving the more soluble one in the mother liquor.
For analogous compounds like (R)-3-aminobutanol, this method has been described in detail. For instance, a resolution process involves dissolving the diastereomeric salt mixture in a solvent like dichloromethane, adding D-tartaric acid, heating the solution to reflux, and then slowly cooling to temperatures as low as -10°C to facilitate the crystallization of the desired salt. google.com Another approach might utilize a solvent mixture, such as acetone (B3395972) and absolute ethanol (B145695), to achieve effective separation. google.com After separation, the desired enantiomer is liberated from the salt, typically by treatment with a base. The selection of the appropriate resolving agent and solvent system is critical and must be determined empirically for this compound to optimize both yield and enantiomeric purity.
Chromatographic Purification Techniques for High Enantiopurity
Chromatography is an indispensable tool for both the analysis and purification of chiral compounds, ensuring high enantiopurity. For β-aminoketones like this compound, High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for enantioseparation. nih.gov
Research into the separation of racemic β-aminoketones has shown that polysaccharide-based CSPs are particularly effective. nih.gov These columns, which contain chiral selectors like cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support, can differentiate between enantiomers. Studies indicate that cellulose-derived stationary phases (e.g., Chiralcel®) may offer higher enantioselectivity for this class of compounds compared to amylose derivatives (e.g., Chiralpak®). nih.gov The separation is typically performed in a normal-phase isocratic mode, using a mobile phase consisting of a non-polar solvent like n-hexane mixed with an alcohol modifier such as ethanol or isopropanol. nih.gov
In cases where direct separation is challenging due to the molecule's small size or lack of a suitable UV chromophore, a derivatization strategy can be employed. vcu.edu This involves reacting the amine with a chiral derivatizing agent to create diastereomers that are more easily separated on a standard (non-chiral) column or that exhibit better interaction with a chiral column. For related aminobutanol (B45853) compounds, reagents such as (R)-(+)-1-phenylethanesulfonyl chloride have been used for this purpose, allowing for subsequent analysis via reversed-phase HPLC. google.com
The table below summarizes common chromatographic approaches for the purification of chiral aminoketones.
| Technique | Stationary Phase (Column Type) | Typical Mobile Phase | Key Considerations |
|---|---|---|---|
| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® IA/IB) | n-Hexane / Alcohol (Ethanol or Isopropanol) mixtures | Direct separation method; column and solvent screening is necessary to find optimal selectivity. |
| Derivatization followed by HPLC | Standard Reversed-Phase (e.g., C18) or Chiral Phase | Varies based on derivative (e.g., Acetonitrile/Water) | Useful for analysis and purification when direct methods fail or lack sensitivity. Adds steps to the process. |
| Supercritical Fluid Chromatography (SFC) | Chiral Stationary Phases (similar to HPLC) | Supercritical CO2 with alcohol co-solvents | Offers faster separations and reduced solvent consumption compared to HPLC, making it attractive for preparative scale. |
Considerations for Industrial Scale-Up of this compound Synthesis
Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces a distinct set of challenges related to cost, efficiency, safety, and purity. The economic viability of the entire process is a primary driver, influenced heavily by the chosen synthetic route and the efficiency of purification.
One of the foremost challenges in scaling up the synthesis of chiral amines is downstream processing—the isolation and purification of the final product. dtu.dk In biocatalytic methods like transamination, the reaction mixture is often complex, containing the product amine, the starting ketone, and byproducts from the amino donor, which complicates product recovery. dtu.dk The development of efficient extraction and purification protocols is therefore a critical bottleneck that must be addressed for commercial viability.
The choice of synthetic strategy has profound implications for scale-up. Routes that rely on expensive materials, such as catalysts based on precious metals like ruthenium, may be deemed unviable for commercial production due to high costs. googleapis.com In contrast, biocatalytic approaches using enzymes like transaminases are increasingly favored for industrial applications. googleapis.comdntb.gov.ua These methods offer several advantages, including mild reaction conditions, high enantioselectivity, and a better environmental profile, which align with the principles of green chemistry. dtu.dk
When purification relies on preparative chromatography, the scalability of the method is a major consideration. Scaling from an analytical HPLC method to a preparative process requires significant adjustments to instrumentation and methodology. chiraltech.com Factors such as column diameter, flow rate, and solvent consumption increase dramatically, impacting both operational cost and throughput. chiraltech.com Therefore, developing a highly efficient and high-load chromatographic method is essential for producing kilogram quantities of the target compound.
The key considerations for the industrial scale-up are summarized in the table below.
| Factor | Key Challenges | Strategies for Optimization |
|---|---|---|
| Economic Viability | High cost of chiral catalysts, resolving agents, and solvents. | Select cost-effective raw materials; utilize biocatalysis to avoid expensive metal catalysts; implement solvent recycling. vcu.edu |
| Downstream Processing | Complex reaction mixtures requiring multi-step purification. | Optimize extraction, crystallization, and/or chromatographic conditions for high recovery and purity. dtu.dk |
| Purification Method | Scaling analytical chromatography to preparative/industrial scale is resource-intensive. | Develop high-loading, efficient chromatographic separations (HPLC/SFC); favor crystallization where feasible as it is often more economical at scale. chiraltech.comnih.gov |
| Process Efficiency | Low overall yield due to numerous steps or inefficient reactions. | Design a convergent and concise synthetic route; optimize each reaction step for maximum yield and minimal byproducts. google.com |
| Environmental Impact | Generation of solvent and chemical waste. | Employ green chemistry principles, such as using enzymatic catalysts and minimizing solvent use. dtu.dk |
Emerging Research Directions and Future Prospects for R 3 Aminobutan 2 One
Integration with Flow Chemistry and Continuous Processing for Sustainable Synthesis
The synthesis of chiral amines, including precursors like (R)-3-Aminobutan-2-one, is undergoing a paradigm shift from traditional batch processing to continuous flow manufacturing. This evolution is driven by the principles of green chemistry, which prioritize safety, efficiency, and sustainability. Flow chemistry offers significant advantages over batch methods, including superior heat and mass transfer, enhanced safety for hazardous reactions, and the potential for straightforward automation and scale-up google.comrsc.org.
A particularly promising avenue is the integration of biocatalysis with continuous flow systems. Amine transaminases (ATAs) have emerged as powerful biocatalysts for producing chiral amines with exceptional enantioselectivity under mild reaction conditions nih.govkit.edu. However, challenges such as unfavorable reaction equilibria and the stability of the enzyme can limit their industrial application in batch reactors rsc.orgyoutube.com.
Continuous flow processes effectively address these limitations. By immobilizing transaminases on a solid support within a packed-bed reactor, the catalyst can be easily retained, recovered, and reused, which improves process economics acs.org. Furthermore, flow setups allow for the implementation of integrated equilibrium-shifting strategies, such as the in situ removal of a product, thereby driving the reaction towards completion mdpi.com. Research on chemoenzymatic cascades in flow has demonstrated the ability to achieve significantly higher space-time yields—a measure of reactor productivity—compared to conventional batch systems, sometimes by over 35-fold nih.gov. While specific studies on this compound are nascent, the extensive research on continuous flow synthesis for other chiral amines provides a clear and compelling blueprint for its future production acs.orgnih.gov.
Table 1: Comparison of Batch vs. Continuous Flow Processing for Chiral Amine Synthesis
| Feature | Traditional Batch Processing | Continuous Flow Processing |
|---|---|---|
| Heat & Mass Transfer | Often limited, potential for hotspots | Excellent, precise temperature control |
| Safety | Higher risk with hazardous reagents/exotherms | Inherently safer due to small reaction volumes |
| Scalability | Complex, often requires re-optimization | Simpler, linear scale-up by extending run time |
| Catalyst Recovery | Can be difficult, especially for homogeneous catalysts | Simplified, particularly with immobilized catalysts |
| Process Control | Manual or semi-automated | Fully automatable with real-time monitoring |
| Space-Time Yield | Generally lower | Significantly higher nih.gov |
Exploitation in Novel Asymmetric Transformations and Catalyst Design
While this compound is a valuable synthetic target, its future exploitation lies in its role as a versatile precursor for more complex chiral molecules, most notably vicinal amino alcohols. These motifs are ubiquitous in pharmaceuticals and natural products rsc.orgnih.gov. The stereoselective reduction of the ketone functionality in this compound can yield diastereomerically pure (2R,3R)- or (2S,3R)-3-aminobutan-2-ol, both of which are high-value chiral building blocks.
Future research is focused on the development of novel catalytic systems to achieve this transformation with near-perfect control over stereoselectivity. Key areas of catalyst design include:
Asymmetric Hydrogenation and Transfer Hydrogenation : This field involves the design of sophisticated chiral ligands, often based on phosphorus or nitrogen, complexed with transition metals like rhodium, iridium, or ruthenium kit.eduacs.org. The catalyst-substrate complex directs the delivery of hydrogen to one face of the ketone, ensuring the formation of a specific stereoisomer. The goal is to create catalysts that are highly active (low catalyst loading) and selective for a broad range of aminoketone substrates.
Biocatalysis : Beyond the synthesis of the aminoketone itself, enzymes are being engineered for its subsequent transformation. Carbonyl reductases (KREDs) and engineered amine dehydrogenases (AmDHs) can reduce ketones with exceptional stereoselectivity acs.orgnih.gov. The design of these biocatalysts through directed evolution and protein engineering aims to improve their stability, substrate acceptance, and activity under process conditions youtube.com.
Chiral Organocatalysts : Metal-free catalysts, such as those based on the oxazaborolidine system for CBS reductions, offer an alternative for the enantioselective reduction of ketones . Ongoing research seeks to develop more robust and recyclable organocatalysts for these transformations.
The exploitation of this compound is thus directly tied to the innovation in catalyst design, enabling its efficient conversion into a diverse array of stereochemically complex molecules.
Table 2: Overview of Catalytic Methods for Asymmetric Reduction of Aminoketones
| Catalyst Type | Method | Key Advantages | Research Focus in Catalyst Design |
|---|---|---|---|
| Transition Metal Complexes | Asymmetric Hydrogenation | High turnover frequency, broad substrate scope | Development of novel chiral phosphine and N-heterocyclic carbene ligands kit.edu |
| Enzymes (Biocatalysts) | Biocatalytic Reduction | Extremely high stereoselectivity, mild/aqueous conditions | Protein engineering to enhance stability and expand substrate range youtube.com |
| Small Organic Molecules | Organocatalytic Reduction | Metal-free, avoids heavy metal contamination | Creation of more active, stable, and recyclable catalysts |
Application of Artificial Intelligence and Machine Learning in Chiral Synthesis Prediction
The traditional discovery of optimal conditions for chiral synthesis relies heavily on extensive experimental screening and chemical intuition—a process that can be both time-consuming and resource-intensive nih.govmdpi.com. The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize this paradigm by enabling the in silico prediction of reaction outcomes, thereby guiding experimental efforts toward the most promising candidates.
For a reaction such as the synthesis of this compound or its derivatives, ML models can be trained to predict key outcomes like yield and enantioselectivity (% ee) acs.org. The general workflow involves:
Data Curation : Assembling a structured dataset from published literature or high-throughput experiments, containing information on substrates, catalysts, ligands, solvents, and the resulting stereoselectivity mdpi.com.
Molecular Descriptors : Converting the chemical structures of reactants and catalysts into numerical features (descriptors). These can range from simple 2D structural fingerprints to complex 3D descriptors derived from quantum mechanical calculations that capture steric and electronic properties rsc.orgacs.org.
Model Training and Validation : Using algorithms such as Random Forest, Gradient Boosting, or Deep Neural Networks (DNNs) to learn the complex, non-linear relationships between the molecular descriptors and the reaction outcome kit.eduacs.org. The model's predictive power is rigorously tested against unseen data.
Once validated, these models can be used to perform virtual screening of thousands of potential catalysts or reaction conditions, identifying novel systems with a high probability of success nih.gov. For the synthesis of this compound, this could mean predicting which transaminase variant will have the highest activity and selectivity, or identifying the optimal chiral phosphine ligand for an asymmetric hydrogenation step. While still an emerging field, the integration of AI/ML into synthetic chemistry workflows promises to accelerate the discovery of highly efficient and selective methods for producing valuable chiral molecules researchgate.net.
Table 3: Types of Molecular Descriptors Used in Machine Learning for Catalysis
| Descriptor Class | Description | Examples |
|---|---|---|
| Constitutional (1D/2D) | Based on the molecular formula and 2D graph representation. | Molecular weight, atom counts, topological indices. |
| Quantum Chemical (3D) | Derived from computational chemistry calculations; describe electronic properties. | HOMO/LUMO energies, partial charges, bond orders acs.org. |
| Steric (3D) | Quantify the size and shape of molecules or substituents. | Sterimol parameters, cone angles, solvent-accessible surface area. |
| Reaction-Based | Describe the transformation itself rather than isolated molecules. | Calculated activation energies, representations of transition states acs.org. |
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Bio-inspired Catalysis
The future of this compound extends beyond its role as a synthetic intermediate into the realm of interdisciplinary science, where chemistry, materials science, and bio-inspired catalysis converge. This synergy opens up novel applications and research directions for chiral molecules.
In Materials Science , there is a growing interest in using chiral building blocks to construct functional materials with unique properties. A key example is the development of Chiral Metal-Organic Frameworks (MOFs) nih.govrsc.org. These are crystalline, porous materials constructed from metal nodes and organic linkers. By using chiral linkers derived from molecules like this compound, it is possible to create MOFs with chiral pores. Such materials are highly sought after for applications in:
Enantioselective Separations : Using the chiral environment of the pores to selectively adsorb one enantiomer from a racemic mixture.
Asymmetric Catalysis : Where the MOF itself acts as a heterogeneous catalyst, with the chiral framework inducing stereoselectivity nih.gov.
Chiral Sensing : Designing materials that exhibit a detectable response (e.g., a change in fluorescence) upon binding to a specific enantiomer acs.org.
Bio-inspired Catalysis provides a sustainable and efficient route to obtaining the necessary chiral building blocks. The use of enzymes like transaminases to synthesize chiral amines is a prime example of a bio-inspired approach, mimicking nature's precision and efficiency under environmentally benign conditions mdpi.comnih.gov. This strategy aligns perfectly with the principles of green chemistry and provides a sustainable supply of high-purity chiral molecules for further applications acs.org.
The true innovation lies at the interface of these fields . A forward-looking research direction involves a closed-loop, interdisciplinary approach:
Utilize bio-inspired catalysis (e.g., engineered transaminases) for the green synthesis of this compound or its derivatives.
Chemically modify this chiral building block to create a suitable organic linker.
Incorporate this linker into a novel functional material , such as a chiral MOF or an optically active polymer nii.ac.jp.
Apply this new material in areas like enantioselective separations or as a recyclable, heterogeneous catalyst for other asymmetric transformations.
This approach leverages biological principles for synthesis and principles of materials science for application, representing a holistic and advanced direction for the future of chiral chemistry.
Table 4: Potential Applications of Chiral Materials Derived from this compound
| Material Type | Potential Application | Enabling Feature |
|---|---|---|
| Chiral Metal-Organic Frameworks (MOFs) | Chromatographic separation of enantiomers | Homochiral pores and channels rsc.orgnih.gov |
| Optically Active Polymers | Chiral sensors, non-linear optics | Defined helical structure or chiral side chains nii.ac.jp |
| Chiral Supramolecular Gels | Templating for asymmetric synthesis | Self-assembled chiral networks |
| Immobilized Chiral Catalysts | Heterogeneous asymmetric catalysis | Covalently bound chiral catalytic sites |
Q & A
Basic: What spectroscopic techniques are recommended for characterizing the enantiomeric purity of (R)-3-Aminobutan-2-one?
Answer:
Enantiomeric purity can be determined using chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase or nuclear magnetic resonance (NMR) employing chiral shift reagents (e.g., europium complexes). For NMR, compare chemical shift splitting patterns between enantiomers. X-ray crystallography is definitive for absolute configuration but requires single crystals. PubChem-derived structural data (InChI key, molecular formula) should guide method selection .
Basic: How can researchers optimize synthesis to minimize racemization during this compound production?
Answer:
Use low-temperature conditions (e.g., 0–5°C) and mild bases to reduce keto-enol tautomerization. Enantioselective catalysts (e.g., chiral amines or transition-metal complexes) can stabilize the transition state. Monitor reaction progress via thin-layer chromatography (TLC) or inline spectroscopy. Evidence from oxidation reactions of analogous alcohols (e.g., using pyridinium chlorochromate) suggests avoiding strong acids/bases .
Advanced: What strategies resolve contradictions between computational and experimental stability data for this compound derivatives?
Answer:
Re-evaluate computational parameters (e.g., density functional theory functionals, solvation models) against experimental data (e.g., thermogravimetric analysis, differential scanning calorimetry). Cross-validate with independent methods like NMR kinetics or isotopic labeling. Ensure dataset relevance by aligning computational models with experimental conditions (e.g., solvent, temperature) .
Advanced: How to design experiments investigating kinetic vs. thermodynamic control in this compound formation?
Answer:
Vary reaction temperatures and quenching times to trap intermediates. Use time-resolved spectroscopy (e.g., FTIR) to monitor intermediate populations. Compare product ratios under adiabatic vs. isothermal conditions. Statistical tools (e.g., Arrhenius plots) can differentiate activation energies for competing pathways. Experimental design should include controls for side reactions .
Basic: What are common side reactions during this compound synthesis, and how are they mitigated?
Answer:
Common side reactions include over-oxidation (yielding carboxylic acids) and enamine formation (via amine-ketone condensation). Use protecting groups (e.g., tert-butoxycarbonyl for amines) and inert atmospheres to suppress oxidation. Purify intermediates via flash chromatography. Substituent effects from cyclopropane analogs suggest steric hindrance reduces side reactivity .
Advanced: How can isotopic labeling track this compound metabolic pathways in microbial systems?
Answer:
Incorporate stable isotopes (e.g., ¹³C at the ketone position) and use mass spectrometry (LC-MS/MS) to trace metabolite flux. Combine with gene knockout studies to identify enzymatic pathways. Ensure data trustworthiness by validating isotopic purity via NMR and referencing open-access metabolic databases .
Basic: What parameters are critical when scaling up this compound synthesis?
Answer:
Key parameters include heat dissipation (use jacketed reactors), mixing efficiency (optimize impeller design), and purification scalability (switch from column chromatography to crystallization). Pilot studies should replicate lab-scale kinetics. PubChem’s physicochemical data (e.g., melting point, solubility) inform solvent selection .
Advanced: Which computational methods predict this compound reactivity in novel catalytic systems?
Answer:
Density functional theory (DFT) calculates transition-state energies for specific catalysts (e.g., organocatalysts). Molecular dynamics (MD) simulations model solvent effects. Validate predictions with experimental kinetic isotope effects (KIEs) or Hammett plots. PubChem’s InChI and stereochemical data ensure model accuracy .
Basic: How do crystallographic methods differentiate (R)- and (S)-3-Aminobutan-2-one?
Answer:
Grow single crystals in non-racemizing solvents (e.g., hexane/ethyl acetate). X-ray diffraction with Cu-Kα radiation resolves absolute configuration via Flack parameters. Compare experimental data to PubChem’s crystallographic entries. For unstable crystals, use powder XRD paired with Rietveld refinement .
Advanced: What best practices ensure reproducibility of this compound physicochemical data?
Answer:
Adopt standardized protocols (e.g., IUPAC guidelines) for measurements like melting point (DSC) and solubility (shake-flask method). Document raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials. Use peer-reviewed datasets (e.g., EPA DSSTox) for benchmarking. Address contradictions via interlaboratory validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
